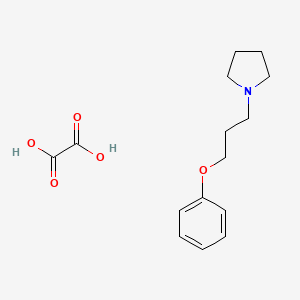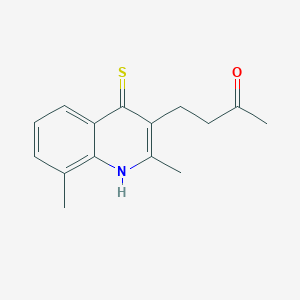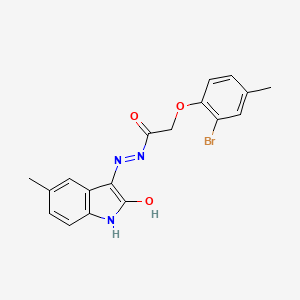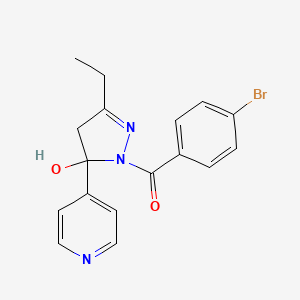![molecular formula C14H7Cl3F3NO B4889827 3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4889827.png)
3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). sGC is an important enzyme that plays a key role in the regulation of the cardiovascular system, and its inhibition has been shown to have potential therapeutic applications in various diseases.
Mecanismo De Acción
3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide 73-6691 selectively inhibits sGC, which is a key enzyme in the nitric oxide (NO) signaling pathway. sGC is responsible for the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which is an important second messenger molecule that regulates various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. Inhibition of sGC by 3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide 73-6691 results in decreased cGMP levels, which leads to a reduction in the downstream effects of NO signaling.
Biochemical and Physiological Effects:
3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide 73-6691 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit sGC activity in a dose-dependent manner, with an IC50 value of approximately 20 nM. In addition, it has been shown to decrease cGMP levels in various tissues, including the lungs, heart, and brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide 73-6691 is its high selectivity for sGC, which makes it a useful tool for studying the NO signaling pathway. In addition, it has been shown to have good pharmacokinetic properties, with a half-life of approximately 4 hours in rats. However, one limitation of 3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide 73-6691 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide 73-6691. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of cardiovascular and neurological diseases. In addition, there is ongoing research aimed at improving the pharmacokinetic properties of the compound, as well as developing new analogues with improved potency and selectivity for sGC. Finally, there is interest in exploring the potential use of 3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide 73-6691 as a research tool for studying the NO signaling pathway and its role in various physiological processes.
Métodos De Síntesis
The synthesis of 3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide 73-6691 involves the reaction of 3,4-dichlorobenzoic acid with 4-chloro-3-(trifluoromethyl)aniline in the presence of thionyl chloride and N,N-dimethylformamide. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to yield the final product.
Aplicaciones Científicas De Investigación
3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide 73-6691 has been extensively studied for its potential therapeutic applications. It has been shown to have beneficial effects in various disease models, including pulmonary hypertension, heart failure, and diabetes. In addition, it has been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
Propiedades
IUPAC Name |
3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3F3NO/c15-10-4-2-8(6-9(10)14(18,19)20)21-13(22)7-1-3-11(16)12(17)5-7/h1-6H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBVMWWAHPVSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1-{2-[(2-chloro-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4889746.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B4889754.png)


![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-(methoxymethyl)-N-methyl-2-furamide](/img/structure/B4889788.png)
![N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4889805.png)


![N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4889838.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4889855.png)

![4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B4889866.png)

